2-(Pentan-3-yl)cyclopropane-1-carbaldehyde
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Overview
Description
2-(Pentan-3-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C9H16O. It is a cyclopropane derivative, characterized by a cyclopropane ring substituted with a pentan-3-yl group and an aldehyde functional group. This compound is of interest in various fields of research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentan-3-yl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations. One common method is the reaction of pentan-3-ylmagnesium bromide with cyclopropanecarboxaldehyde under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Pentan-3-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo substitution reactions, particularly with nucleophiles, leading to ring-opening or functional group transformations.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
Oxidation: 2-(Pentan-3-yl)cyclopropane-1-carboxylic acid
Reduction: 2-(Pentan-3-yl)cyclopropane-1-methanol
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used
Scientific Research Applications
2-(Pentan-3-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Pentan-3-yl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropane ring’s strain energy can also influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pentan-2-yl)cyclopropane-1-carbaldehyde
- 2-(Butan-2-yl)cyclopropane-1-carbaldehyde
- 2-(Hexan-3-yl)cyclopropane-1-carbaldehyde
Uniqueness
2-(Pentan-3-yl)cyclopropane-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the pentan-3-yl group influences the compound’s reactivity and interactions, making it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C9H16O |
---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2-pentan-3-ylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O/c1-3-7(4-2)9-5-8(9)6-10/h6-9H,3-5H2,1-2H3 |
InChI Key |
VZBOEVOLUXUDDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1CC1C=O |
Origin of Product |
United States |
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